4'-[(o-Aminophenyl)sulfonyl]-acetanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-aminophenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-11-6-8-12(9-7-11)20(18,19)14-5-3-2-4-13(14)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQOCUXQEKHPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 4 O Aminophenyl Sulfonyl Acetanilide
Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present within a molecule. The observed vibrational frequencies are characteristic of specific bond types and their chemical environment.
In the analysis of 4'-[(o-Aminophenyl)sulfonyl]-acetanilide, the IR and Raman spectra would be expected to reveal key stretching and bending vibrations. Characteristic bands for the amine (N-H), amide (C=O, N-H), sulfonyl (S=O), and aromatic (C-H, C=C) groups would be prominent. For instance, the N-H stretching vibrations of the primary amine and the secondary amide would likely appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the acetanilide (B955) moiety is typically a strong band around 1660-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C ring stretching modes appear in the 1400-1600 cm⁻¹ region. americanpharmaceuticalreview.comnih.gov
Differences in the selection rules for IR and Raman spectroscopy can provide complementary information. americanpharmaceuticalreview.com For example, vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. This complementarity aids in a more complete assignment of the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
The ¹H NMR spectrum of this compound would provide detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the amide (NH) proton, and the methyl (CH₃) protons.
The aromatic region would likely display complex splitting patterns due to the coupling between adjacent protons on the two phenyl rings. The protons on the acetanilide ring and the aminophenyl ring would have different chemical shifts due to the varying electronic effects of their substituents. The amide proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The amine protons would also likely appear as a broad signal. The methyl protons of the acetyl group would be expected to be a sharp singlet in the upfield region of the spectrum. uni-tuebingen.dechemicalbook.comchemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
The spectrum would show signals for the carbonyl carbon of the amide group, typically in the range of 160-180 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with their specific chemical shifts influenced by the attached functional groups (amino, sulfonyl, and acetamido). The methyl carbon of the acetyl group would be found at a much higher field, typically around 20-30 ppm. rsc.orgchemicalbook.com
Multidimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign all proton and carbon signals and to determine the spatial relationships between different parts of the molecule, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY experiments would reveal which protons are coupled to each other, helping to trace the connectivity within the aromatic spin systems.
HSQC would correlate each proton signal with the signal of the carbon to which it is directly attached.
HMBC experiments would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different fragments of the molecule, such as linking the phenyl rings through the sulfonyl group.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₄N₂O₃S), the molecular weight is approximately 290.34 g/mol . guidechem.com
Table 1: Expected Mass Spectrometry Data
| Feature | Expected Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₃S |
| Molecular Weight | 290.34 |
| Molecular Ion (M⁺) | m/z 290 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Table 2: Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Note: The values in the crystallographic data table are hypothetical and would need to be determined experimentally.
Despite a comprehensive search for scientific literature and crystallographic databases, no specific experimental data could be located for the chemical compound this compound. The requested information, which includes detailed crystallographic parameters, analysis of intermolecular interactions, and conformational specifics of the sulfonyl and amide linkages, is not available in the public domain for this particular ortho-isomer.
The search results yielded information for related but structurally distinct compounds, such as the para-isomer (4'-[(p-Aminophenyl)sulfonyl]-acetanilide) and other sulfonamide-containing molecules. However, due to the strict requirement to focus solely on this compound, this information could not be used to generate the requested article.
Therefore, it is not possible to provide the advanced spectroscopic and crystallographic characterization as outlined in the user's request. The absence of published research on the crystal structure of this specific compound prevents the creation of an accurate and scientifically sound article on the subject.
Computational Chemistry and Theoretical Investigations of 4 O Aminophenyl Sulfonyl Acetanilide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
No specific studies reporting DFT calculations for the geometry optimization and electronic structure of 4'-[(o-Aminophenyl)sulfonyl]-acetanilide were identified. Such studies are fundamental for understanding the molecule's three-dimensional shape and the distribution of its electrons.
Assessment of Optimized Molecular Geometries and Conformational Energy Landscapes
Information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as the conformational energy landscapes for this specific molecule, is not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Properties
While the principles of FMO theory are well-established for predicting chemical reactivity, specific HOMO-LUMO energy values and their gap for this compound have not been reported. mdpi.comnih.gov Such data would provide insight into the molecule's electron-donating and accepting capabilities.
Electrostatic Potential Maps (MEP) for Charge Distribution Visualization
MEP maps are powerful tools for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.orgwuxiapptec.com However, no MEP analysis specific to this compound was found.
Analysis of Global and Local Reactivity Descriptors
Similarly, a detailed analysis of global and local reactivity descriptors (such as chemical hardness, softness, and Fukui functions) derived from DFT calculations for this compound is absent from the available scientific literature.
Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects
No publications detailing molecular dynamics simulations to study the conformational changes and the influence of solvents on this compound could be retrieved.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
There is a lack of quantum chemical studies investigating the reaction mechanisms and transition states involving this compound.
Non-Covalent Interaction (NCI) Analysis (e.g., Hirshfeld Surface and Reduced Density Gradient)
A detailed analysis of the non-covalent interactions for the specific compound this compound is not available in the public domain. Computational studies employing methods such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) are powerful tools for visualizing and quantifying intermolecular interactions within a crystal lattice. However, without specific crystallographic data or dedicated computational research on this compound, a specific analysis cannot be provided.
In general, Hirshfeld surface analysis is used to explore and quantify the various intermolecular contacts that stabilize the crystal structure. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of significant intermolecular interactions. Red spots on the dnorm surface typically indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus, allowing for the deconvolution of the full surface into contributions from specific atom pairs (e.g., H···H, O···H, C···H).
Reduced Density Gradient (RDG) analysis is another computational technique that complements Hirshfeld surface analysis by visualizing weak non-covalent interactions in real space. The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) allows for the characterization of different interaction types. Large, negative values of sign(λ₂)ρ correspond to strong attractive interactions like hydrogen bonds, values close to zero indicate weak van der Waals interactions, and large, positive values signify strong repulsive interactions.
While the specific application of these methods to this compound has not been documented in available scientific literature, the structural features of the molecule suggest the potential for a variety of non-covalent interactions. These would likely include:
Hydrogen Bonds: The presence of the amine (-NH₂) and amide (-NH-C=O) groups provides both hydrogen bond donors and acceptors. The sulfonyl group (-SO₂-) also contains potent hydrogen bond acceptors.
π-Interactions: The two phenyl rings could participate in π-π stacking or T-shaped π-π interactions.
Without experimental or theoretical data for this compound, no specific data tables can be generated.
Chemical Reactivity and Mechanistic Pathways of 4 O Aminophenyl Sulfonyl Acetanilide
Reactions at the o-Amino Group
The primary amino group attached to the phenyl ring ortho to the sulfonyl group is a key site for a variety of chemical reactions. Its nucleophilicity and ability to be converted into a diazonium salt are central to its reactivity.
The o-amino group of 4'-[(o-Aminophenyl)sulfonyl]-acetanilide can readily undergo acylation and alkylation reactions, typical for primary aromatic amines.
Acylation: Acylation of the o-amino group can be achieved using various acylating agents such as acyl chlorides or anhydrides. For instance, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acylated derivative. This reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. A study on the acylation of 2-amino-N-phenethylbenzamides demonstrated the successful addition of an acyl group to an amino group in a similar molecular environment. mdpi.com
Alkylation: Alkylation of the o-amino group is also possible, though it can be more challenging to control than acylation, with the potential for polyalkylation. Alkylating agents such as alkyl halides can be used, often in the presence of a base to neutralize the acid formed during the reaction. The nucleophilic amino group attacks the electrophilic carbon of the alkyl halide. The reactivity of sulfones in alkylation reactions has been a subject of study, highlighting their role as versatile building blocks in organic synthesis. researchgate.netijarsct.co.inresearchgate.net The synthesis of various sulfone derivatives often involves alkylation at different positions, showcasing the adaptability of these compounds. mdpi.com
A summary of potential functional group interconversions at the o-amino group is presented in the table below.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(2-(N-(4-acetylphenyl)sulfamoyl)phenyl)acetamide |
| Alkylation | Methyl iodide | N-(4-acetylphenyl)-2-(methylamino)benzenesulfonamide |
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). A patent describes the diazotization of aminophenyl sulfonyl compounds using nitric oxide and air. researchgate.net
The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, including:
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using a copper(I) salt catalyst.
Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF₄).
Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder instead of a copper salt.
Azo Coupling: Reaction with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo compound. The preparation of various azo compounds through diazotization and coupling has been documented. rsc.org
The general scheme for the diazotization of the o-amino group is shown below:
The o-amino group, in conjunction with the adjacent sulfonyl group, can participate in annulation reactions to form various heterocyclic systems. These reactions often involve condensation with a suitable bifunctional reagent. For example, condensation with a β-ketoester could lead to the formation of a quinoline (B57606) ring system.
Furthermore, intramolecular cyclization reactions can lead to the formation of fused heterocyclic compounds. The synthesis of various heterocyclic compounds from amino-substituted precursors through acid-catalyzed cyclization has been reported. rsc.org The formation of cyclic sulfones is a significant area of research, with various methods developed for their synthesis. bldpharm.com The synthesis of phenothiazine, a tricyclic system containing nitrogen and sulfur, can be achieved through the cyclization of 2-substituted diphenyl sulfides. ijarsct.co.in While not a direct reaction of the target molecule, the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones provides a relevant example of heterocycle formation from an ortho-diamino precursor. libretexts.orgstudylib.net
Reactivity of the Acetanilide (B955) Moiety
The acetanilide moiety possesses its own distinct reactivity, primarily centered on the amide linkage and the susceptibility of the attached phenyl ring to electrophilic attack.
The amide bond of the acetanilide group can be cleaved under certain conditions.
Hydrolysis: The acetamide (B32628) group can be hydrolyzed back to a primary amino group and acetic acid. This reaction is typically carried out under acidic or basic conditions with heating. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The hydrolysis of acetanilide to aniline and acetic acid can be achieved with strong acids or bases. Studies on the hydrolysis of sulfonamides have shown that they are generally stable under environmental conditions but can be hydrolyzed under more forceful laboratory conditions.
Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine. Direct transamidation is often challenging due to the stability of the amide bond but can be facilitated by catalysts.
A summary of potential transformations of the acetanilide moiety is presented in the table below.
| Reaction Type | Reagents | Product |
| Acidic Hydrolysis | HCl (aq), heat | 4-((2-aminophenyl)sulfonyl)aniline |
| Basic Hydrolysis | NaOH (aq), heat | 4-((2-aminophenyl)sulfonyl)aniline |
| Transamidation | R-NH₂, catalyst | N-R-4-((2-aminophenyl)sulfonyl)benzenesulfonamide |
The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). researchgate.net The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles. However, the activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group. Steric hindrance from the bulky acetamido group often favors substitution at the para position.
In the case of this compound, the position of electrophilic attack on the acetanilide ring will be directed by the powerful ortho-, para-directing acetamido group. The sulfonyl group is a deactivating, meta-directing group. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the acetamido group (positions 3' and 5').
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent, often with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.
The general mechanism for electrophilic aromatic substitution on the acetanilide ring involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by the loss of a proton to restore aromaticity.
Influence of the Sulfonyl Group on Overall Molecular Reactivity
The sulfonyl group (-SO₂-) is a pivotal determinant of the reactivity of this compound. Its strong electron-withdrawing nature significantly influences the electron density distribution across the entire molecule, thereby affecting the reactivity of both aromatic rings and the appended functional groups.
The sulfonyl group deactivates the aromatic ring to which it is directly attached (the phenyl ring of the acetanilide moiety) towards electrophilic aromatic substitution. This deactivation is a consequence of the positive charge induced on the sulfur atom, which withdraws electron density from the aromatic system through both inductive and resonance effects. Conversely, this electron-withdrawing character enhances the acidity of the N-H proton of the acetamido group, making it more susceptible to deprotonation under basic conditions.
Furthermore, the sulfonyl group plays a crucial role in activating the molecule for nucleophilic aromatic substitution reactions. By withdrawing electron density, it stabilizes the formation of a negatively charged intermediate (a Meisenheimer complex), which is a key step in such reactions. This is particularly relevant in the context of intramolecular rearrangements.
The presence of the sulfonyl group also influences the reactivity of the second aromatic ring (the o-aminophenyl ring). While not directly attached, its electron-withdrawing effects can be transmitted through the sulfonyl bridge, albeit to a lesser extent. This can modulate the nucleophilicity of the ortho-amino group.
A comparison of the electron-withdrawing strength of the sulfonyl group with the carbonyl group reveals that the sulfonyl group generally exhibits a more pronounced electron-withdrawing effect. slideshare.net This makes the sulfonyl group a better leaving group in certain nucleophilic substitution reactions compared to a carbonyl group. slideshare.net
Table 1: Comparative Reactivity of Related Aryl Sulfonyl Compounds
| Compound/Reaction Type | Observation | Reference |
| Aryl Sulfonates with Grignard Reagents | The sulfonyl group acts as a leaving group. | nih.gov |
| Solvolysis of Arenesulfonyl Chlorides | The reaction mechanism is influenced by the substituents on the aryl ring. | wikipedia.org |
| 2-Sulfonylpyrimidines | The sulfonyl group is a superior leaving group compared to halo, methylthio, hydroxy, and amino groups in nucleophilic aromatic substitution. chemistry-reaction.com | chemistry-reaction.com |
| α-Amido Sulfones | The arylsulfonyl group can act as a leaving group, enabling the in situ generation of reactive intermediates. slideshare.net | slideshare.net |
This table is interactive and can be sorted by column.
Applications in Advanced Organic Synthesis and Precursors for Material Science
Role as a Versatile Synthetic Building Block
As a synthetic building block, the compound offers chemists a reliable scaffold from which to build molecular complexity. The presence of both a nucleophilic amino group and an acetamido group provides differential reactivity, enabling selective chemical transformations.
The ortho-disposed amino and sulfonyl groups on one of the phenyl rings make 4'-[(o-Aminophenyl)sulfonyl]-acetanilide a prime candidate for intramolecular cyclization reactions to form heterocyclic compounds. The amino group can act as an internal nucleophile, attacking an electrophilic center either introduced or already present in the molecule, leading to the formation of nitrogen-containing heterocycles. For instance, synthetic strategies involving the oxidative cyclization of related 4-(2-aminophenyl) structures have been shown to efficiently produce indolin-3-ones, a valuable heterocyclic core. nih.gov This type of transformation highlights the potential of the o-aminophenyl moiety within the target compound to serve as a precursor for creating fused ring systems.
Furthermore, research on the reactions between dapsone, a structurally similar compound, and various benzofuroxans demonstrates the reactivity of the amino group in forming more complex molecular architectures. documentsdelivered.com These reactions underscore the capability of the aminophenyl sulfonyl scaffold to participate in the synthesis of novel heterocyclic systems. documentsdelivered.com The general utility of nitroalkenes as precursors for a wide array of O, N, and S-heterocycles further illustrates the broad potential of functionalized aromatic amines in synthetic organic chemistry. rsc.org
Derivatives of aminoacetanilide are recognized as important intermediates in the synthesis of dyes and pigments. wikipedia.orgscispace.com The chromophoric properties of many organic colorants arise from extended conjugated systems of electrons. The structure of this compound can be chemically modified, for example, through diazotization of the primary amino group followed by coupling reactions, to create azo dyes. The sulfonyl group can act as a "vat-directing" group, influencing the final properties of the dye, such as its affinity for certain fabrics and its lightfastness.
The general process for creating many dyes involves the synthesis of intermediates which are then combined. epa.gov A molecule like this compound, with its reactive amine, can be a key intermediate that is later coupled with another component to form the final, larger, and more colorful dye molecule. epa.gov
Scaffold for Rational Derivatization in Structure-Property Relationship Studies
In medicinal chemistry and materials science, understanding how a molecule interacts with its environment is crucial. Using this compound as a core scaffold, scientists can synthesize a series of analogues by, for example, alkylating the amino group, changing the substitution pattern on the aromatic rings, or modifying the acetamido group. Studying how these modifications affect properties like binding affinity to a biological target or the photophysical characteristics of a material can provide deep insights into the underlying molecular interaction mechanisms. nih.gov This approach is fundamental in drug discovery for optimizing a lead compound into a viable drug candidate. nih.gov The synthesis of novel acetanilide (B955) and adamantane (B196018) derivatives to inhibit specific biological targets is a clear example of this principle in action. nih.gov
Table 1: Potential Modifications of this compound for SAR Studies
| Modification Site | Potential Change | Investigated Property |
| Primary Amino Group | Alkylation, Acylation | Receptor Binding, Solubility |
| Aromatic Rings | Halogenation, Nitration | Electronic Properties, Reactivity |
| Acetanilide Group | Hydrolysis, Substitution | H-Bonding Capability, Stability |
Computational docking is a powerful tool used to predict how a molecule (a ligand) might bind to a receptor, such as a protein. The this compound structure can be modeled in silico and docked into the active sites of various enzymes or receptors. These theoretical studies can predict binding modes and estimate binding affinities, guiding synthetic efforts toward analogues with improved interaction profiles. strath.ac.uk For example, molecular docking studies on sulfonamide derivatives have been used to understand their binding interactions with targets like cyclooxygenase-2 (COX-2). elsevierpure.com Similarly, computational methods are employed in the de novo design of aniline (B41778) derivatives as potential enzyme inhibitors, demonstrating the predictive power of these techniques. nih.gov Such computational explorations can prioritize which analogues of this compound would be most interesting to synthesize and test in the laboratory.
Contribution to the Development of New Synthetic Methodologies and Chemical Transformations
The study of the reactivity of molecules like this compound can lead to the discovery of new synthetic methods. For instance, developing efficient ways to selectively functionalize one of its reactive sites over another can contribute to the broader toolkit of organic chemists. An improved synthetic approach for 2-(3-oxoindolin-2-ylidene)acetonitriles was developed through the base-assisted cyclization and oxidation of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, showcasing how reactions involving the 2-aminophenyl structural motif can lead to methodological advancements. nih.gov The unique electronic and steric environment created by the sulfonyl and amino groups can facilitate novel chemical transformations, which can then be applied to the synthesis of other complex molecules.
Future Directions in Research
Exploration of Unconventional Reactivity and Catalytic Pathways
The rich array of functional groups in 4'-[(o-Aminophenyl)sulfonyl]-acetanilide offers a fertile ground for exploring novel chemical transformations that go beyond classical methods. Future research should focus on unconventional reactivity patterns and the development of new catalytic pathways to functionalize this scaffold.
Modern photocatalysis, for instance, presents an opportunity to generate and utilize sulfonyl radical intermediates under mild conditions. nih.gov Research could explore the photocatalytic activation of the N-S bond within the sulfonamide group, enabling subsequent radical addition reactions to alkenes or alkynes. nih.gov This strategy could lead to a new class of complex sulfone derivatives. Furthermore, energy transfer (EnT) catalysis could be investigated as a method for activating N-sulfonylimines derived from the parent compound, providing a platform for generating sulfonyl radicals with broad functional group tolerance. nih.gov
Another promising area is the use of electrochemistry to drive reactions, which can eliminate the need for chemical oxidants and reductants, aligning with the principles of green chemistry. chemistryworld.com The amine and sulfonamide groups could be targeted for electrochemical transformations. Additionally, transition-metal-free photocatalytic strategies could be developed for the modular synthesis of related arylsulfonamides, potentially using aryl triflates derived from phenolic precursors as a starting point. rsc.org This approach overcomes limitations in traditional aryl radical generation and facilitates a three-component cascade coupling with SO₂ surrogates and various amines. rsc.org
Table 1: Comparison of Potential Catalytic Pathways for Functionalization
| Catalytic Pathway | Mechanism | Potential Advantage | Relevant Research Context |
|---|---|---|---|
| Organophotoredox Catalysis | Generation of sulfonyl radicals via photo-induced electron or energy transfer. nih.govresearchgate.net | Metal-free, mild reaction conditions, high functional group tolerance. | Access to 3-sulfonyl chromones and late-stage functionalization of drug derivatives. nih.govresearchgate.net |
| Electrochemical Synthesis | Direct oxidation or reduction of functional groups at an electrode surface. | Avoids chemical oxidants/reductants, potential for scalability and automation. chemistryworld.com | Greener routes to aromatic sulfonamides. chemistryworld.com |
| Transition-Metal-Free Coupling | NaI-catalyzed activation of aryl triflates for three-component coupling. rsc.org | Utilizes abundant precursors, avoids precious metal catalysts, broad amine scope. rsc.org | Modular synthesis of structurally diverse arylsulfonamides. rsc.org |
Integration of Advanced Machine Learning and AI in Predictive Chemistry
Future research can employ AI/ML models for several key purposes. Firstly, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to predict the physicochemical properties (e.g., solubility, bioavailability) and potential biological activities or toxicities of novel derivatives without the need for initial synthesis and testing. nih.govnih.gov By training algorithms on large datasets of known sulfonamides and anilides, it becomes possible to screen virtual libraries of compounds based on this scaffold for promising therapeutic candidates. nih.govmdpi.com
Table 2: Potential Applications of AI/ML in Research on this compound
| AI/ML Application Area | Predictive Goal | Required Input Data | Potential Impact |
|---|---|---|---|
| Reaction Outcome Prediction | Predict major product and yield for novel reactant combinations. nih.gov | Large corpora of reaction data (reactants, reagents, products). | Reduces failed experiments; accelerates discovery of new reactions. |
| Virtual Screening & Drug Design | Predict bioactivity, toxicity (e.g., DeepTox), and ADME properties. nih.govcrimsonpublishers.com | Compound structures, known biological activity data, protein structures. | Prioritizes synthesis efforts on most promising candidates; reduces development costs. mdpi.comcrimsonpublishers.com |
| Retrosynthesis Planning | Generate viable synthetic routes to target derivatives. rsc.org | Reaction rules extracted from the chemical literature. | Aids chemists in designing efficient syntheses for complex molecules. |
| Generative Molecular Design | Create novel molecules with optimized properties based on the core scaffold. mdpi.com | Desired property ranges (e.g., solubility, binding affinity). | Explores chemical space beyond human intuition to find innovative drug candidates. |
Development of Atom-Economical and Sustainable Synthetic Routes
The principles of green chemistry, particularly atom economy, are critical for modern synthetic chemistry. dntb.gov.ua Future research should prioritize the development of synthetic routes to this compound and its derivatives that are both efficient and environmentally benign. ekb.eg
Traditional sulfonamide synthesis often relies on sulfonyl chlorides, which can be hazardous and generate significant waste. researchgate.net Emerging sustainable alternatives include the one-pot, metal-free synthesis from nitroarenes and sodium arylsulfinates in aqueous media, which simplifies purification to simple filtration. researchgate.net Another green approach involves using isopropenyl esters activated by reusable heterogeneous acid catalysts, such as H-Montmorillonite, for amidation reactions. nih.gov This method works well even with less reactive arylamines and features a simple workup, significantly reducing chemical waste. nih.gov
Photochemical methods also offer a highly atom-economical pathway. For example, an organo-photocatalytic sulfonylimination of alkenes using N-sulfonyl ketimines as a bifunctional reagent allows for the direct and atom-economic synthesis of valuable β-amino sulfone derivatives. organic-chemistry.org Similarly, a 100% atom-economical iodosulfenylation of alkynes has been developed using only iodine and disulfides as reagents, demonstrating the potential for extremely efficient transformations. rsc.org Applying these concepts could lead to novel, waste-free synthetic pathways.
Table 3: Comparison of Synthetic Strategies by Green Chemistry Metrics
| Synthetic Strategy | Key Features | Atom Economy | Environmental Impact |
|---|---|---|---|
| Classical (Sulfonyl Chloride + Amine) | Often uses chlorinated solvents and a base scavenger. researchgate.net | Low (generates stoichiometric salt waste). | High (use of toxic reagents and solvents). |
| Catalytic (Nitroarene + Sulfinate) | Metal-free, one-pot reaction in water/methanol. researchgate.net | Moderate to High. | Low (uses greener solvents, reduces waste streams). |
| Isopropenyl Ester Amidation | Uses a recyclable heterogeneous acid catalyst. nih.gov | High (byproduct is acetone). | Very Low (facile workup, reduced waste). nih.gov |
| Reagentless Iodosulfenylation | Uses only catalytic amounts of reagents with no solvent in some cases. rsc.org | 100% (in ideal cases). rsc.org | Minimal (avoids solvents and purification). |
Investigation of Supramolecular Assembly and Self-Organization Phenomena
The ability of molecules to self-assemble into well-defined, higher-order structures through non-covalent interactions is the foundation of supramolecular chemistry. The structure of this compound is rich in hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the sulfonyl S=O and amide C=O oxygens), making it an excellent candidate for forming predictable supramolecular synthons. nih.gov
Future research should investigate the crystal engineering and self-organization properties of this molecule. X-ray diffraction studies on single crystals could reveal how these molecules pack in the solid state. It is highly probable that robust hydrogen-bonded motifs, such as the sulfonamide catemer or dimer, would be observed. nih.gov The interplay between the sulfonamide and acetamide (B32628) groups could lead to complex and hierarchical assemblies, such as 1D chains or 2D sheets. nih.govnih.gov
Understanding these self-assembly phenomena is crucial for controlling the solid-state properties of materials, including solubility, stability, and morphology, which are critical in the pharmaceutical and materials sciences. Co-crystallization studies, where this compound is combined with other molecules (co-formers), could be used to systematically tune these properties by forming new, robust hydrogen-bonded synthons. acs.org Computational studies using Density Functional Theory (DFT) can complement experimental work by evaluating the strength of intermolecular interactions and predicting the most stable dimeric or polymeric structures. nih.gov
Table 4: Potential Supramolecular Synthons in this compound
| Synthon Type | Interacting Functional Groups | Potential Resulting Structure | Reference Motif |
|---|---|---|---|
| Sulfonamide Homodimer | -SO₂NH- with -SO₂NH- | Cyclic dimer. | Common in secondary sulfonamides. nih.gov |
| Sulfonamide Catemer | -SO₂NH- with -SO₂NH- | 1D chain. | Observed in primary sulfonamides. nih.gov |
| Amide-Sulfonamide Heterosynthon | -CONH- with -SO₂NH- | 1D or 2D networks. | Dominant synthon in sulfonamide-syn-amide cocrystals. nih.gov |
| Amine-Sulfonyl Heterosynthon | -NH₂ with O=S=O | Intermolecular cross-linking. | Observed in sulfonamide derivatives with free amines. |
Compound Index
Q & A
Basic: What are the standard synthetic routes for 4'-[(o-Aminophenyl)sulfonyl]-acetanilide?
Methodological Answer:
The synthesis typically involves sulfonylation followed by acetylation. A common route starts with reacting 4-aminophenyl sulfone with acetic anhydride under controlled conditions (e.g., 80–100°C, 4–6 hours) to introduce the acetyl group. The intermediate 4-acetamidobenzenesulfonyl chloride (CAS 121-60-8, ) is then coupled with o-aminophenyl derivatives via nucleophilic substitution. Purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the final product. Yields are influenced by stoichiometry, reaction time, and catalyst selection (e.g., pyridine as a base). Confirm completion via TLC (Rf ~0.5 in ethyl acetate) .
Basic: Which spectroscopic methods are most reliable for structural confirmation?
Methodological Answer:
A multi-technique approach is recommended:
- NMR : -NMR (DMSO-d6) should show peaks at δ 2.1 ppm (acetamide CH3), δ 7.3–8.1 ppm (aromatic protons), and δ 10.2 ppm (sulfonamide NH). -NMR confirms carbonyl (C=O at ~168 ppm) and sulfonyl (S=O at ~125 ppm) groups .
- IR : Key absorptions include N–H stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and S=O (~1350/1150 cm⁻¹) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to observe the molecular ion [M+H]+ at m/z 291.3 (C14H15N2O3S+) .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
Low yields often stem from incomplete sulfonylation or acetylation. Systematic optimization includes:
- Catalyst Screening : Test bases (e.g., pyridine vs. triethylamine) to enhance sulfonylation efficiency.
- Temperature Control : Use a reflux condenser for exothermic steps (e.g., 100°C for acetylation).
- Stoichiometry Adjustments : Increase molar equivalents of acetic anhydride (1.2–1.5x) to drive acetylation.
- Byproduct Analysis : Monitor unreacted 4-aminophenyl sulfone via HPLC (retention time ~3.5 min) and adjust reaction time accordingly .
Advanced: How to resolve conflicting spectral data during characterization?
Methodological Answer:
Contradictions in NMR or MS data may arise from impurities or tautomerism. Mitigation strategies:
- Purification : Re-crystallize using dimethylformamide (DMF)/water to remove sulfonic acid byproducts.
- Deuterium Exchange : Use D2O to identify exchangeable protons (e.g., NH groups) in -NMR.
- High-Resolution MS : Confirm molecular formula (C14H14N2O3S) with HRMS (expected m/z 290.338 ± 0.002) .
Basic: What solvents are optimal for solubility studies?
Methodological Answer:
The compound’s solubility is influenced by polarity and hydrogen-bonding capacity. Experimental determination:
- Polar aprotic solvents : DMSO (≥50 mg/mL) and DMF (moderate solubility).
- Aqueous buffers : Low solubility in water (<1 mg/mL) but improves at pH >8 due to deprotonation of sulfonamide.
- Organic mixtures : Test ethanol/water (70:30 v/v) for recrystallization. Document solubility via gravimetric analysis after 24-hour agitation .
Advanced: How to assess its stability under varying experimental conditions?
Methodological Answer:
Stability studies should include:
- Thermal Analysis : TGA (10°C/min, N2 atmosphere) to identify decomposition onset (>200°C).
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 48 hours; monitor degradation via HPLC (UV detection at 254 nm).
- Photostability : Expose to UV light (365 nm) and compare pre/post UV-vis spectra (λmax ~280 nm) .
Advanced: What methodologies are used in environmental fate studies?
Methodological Answer:
To evaluate environmental persistence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
